Ethyl[3-(2-fluoroethoxy)benzyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[[3-(2-fluoroethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-13-9-10-4-3-5-11(8-10)14-7-6-12/h3-5,8,13H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXOEGTXUPVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
Ethyl acetoacetate (0.42 mmol), benzyl amine (0.46 mmol), chalcone (0.42 mmol), Ca(OTf)2 (10 mol %), and Bu4NPF6 (10 mol %) are added to a round-bottom flask with a magnetic stir bar. The mixture is stirred at 100 °C for 2 hours. Chloranil (0.42 mmol) is added, and the mixture is stirred at 100 °C for an additional 1.5 hours. Upon completion, the mixture is cooled and purified by silica gel column chromatography using ethyl acetate in hexanes as the eluent.
Reductive Alkylation
2-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)ethan-1-amine is reacted with benzaldehyde in ethanol, with triethylamine as an additive. The mixture is heated to reflux, then cooled, and sodium borohydride is added. The mixture is stirred overnight, the solvent is removed, and water and ethyl acetate are added. The organic phase is washed, dried, and concentrated. The product is purified by flash column chromatography on silica gel.
Synthesis of Florbetapir Aza-Analogues
Arylazo derivative is prepared by adding a diazonium salt to a solution of aminide at 0 °C. Alkylation of the aminide is achieved by microwave irradiation. The benzylated product is dissolved in HBr and stirred at room temperature. The solution is basified, extracted with ethyl acetate, and the residue is purified by flash chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl[3-(2-fluoroethoxy)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted benzylamines
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Fluorinated Benzyl Derivatives
Ethyl[3-(2-fluoroethoxy)benzyl]amine serves as a precursor in the synthesis of fluorinated benzyl derivatives, which are critical intermediates in the development of pharmaceutical compounds. The process for producing these derivatives has been optimized to yield high purity and efficiency, making it suitable for industrial applications. The compounds produced from this process have shown potential as active pharmaceutical ingredients (APIs) due to their biological activity against various diseases, including cancer and bacterial infections .
1.2 Ligand Development for Receptor Targeting
Research has indicated that derivatives of this compound can be utilized as ligands for various receptors, including serotonin receptors (5-HT2A and 5-HT2C). For instance, a study demonstrated the radiosynthesis of a related compound that effectively labeled binding sites in human brain sections, highlighting its potential use in neuroimaging and understanding neuropsychiatric disorders .
2.1 Antimicrobial Properties
The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. In vitro evaluations have shown that modifications to the benzylamine structure can enhance antibacterial activity, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by multidrug-resistant bacteria .
2.2 Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory potential. Research indicates that compounds similar to this compound can modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in inflammation.
Mechanism of Action
The mechanism of action of Ethyl[3-(2-fluoroethoxy)benzyl]amine involves its interaction with specific molecular targets and pathways. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacological Data
- Key Observations: this compound’s moderate logP balances lipophilicity and solubility, favoring CNS penetration. Fluorine’s electron-withdrawing effect stabilizes the ethoxy group against metabolic cleavage, enhancing bioavailability compared to non-fluorinated analogs .
Biological Activity
Ethyl[3-(2-fluoroethoxy)benzyl]amine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an ethyl group, a benzyl moiety, and a fluoroethoxy substituent. The presence of the fluoroethoxy group enhances the compound's lipophilicity, which is crucial for its ability to penetrate cellular membranes and interact with intracellular targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The compound can modulate enzyme activities through hydrogen bonding and electrostatic interactions. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency.
- Receptor Binding : this compound may act as a ligand for various receptors, potentially affecting signal transduction pathways related to neurotransmission and hormonal regulation.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, substituted aryl benzylamines have been developed as selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which plays a significant role in testosterone biosynthesis. The inhibition of this enzyme could lead to reduced androgen levels in prostate cancer cells, making it a potential therapeutic target .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Research on fluorinated derivatives has shown that they can act as selective ligands for serotonin receptors (5-HT2C), which are implicated in mood regulation and various psychiatric disorders . this compound may exhibit similar receptor-binding characteristics, warranting further investigation into its neuropharmacological effects.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities and alter receptor signaling pathways. For instance, studies on related compounds have shown significant inhibition of 17β-HSD3 activity with IC50 values in the nanomolar range .
- In Vivo Evaluations : Animal models have been utilized to assess the pharmacokinetics and biological effects of the compound. Initial findings suggest favorable absorption and distribution profiles, with significant brain uptake observed in imaging studies .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethylbenzylamine | Lacks fluoroethoxy group | Lower lipophilicity |
| Fluoroethoxybenzylamine | Lacks ethyl group | Different receptor interactions |
| Benzylamine | Simplest structure; lacks both modifications | Reduced versatility in biological applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing the 2-fluoroethoxy group into benzylamine derivatives?
- Methodological Answer : The 2-fluoroethoxy group can be introduced via nucleophilic substitution or alkylation. For example, in the synthesis of structurally similar compounds, NaH in THF is used to activate the hydroxyl group of benzyl alcohols, followed by reaction with 2-fluoroethyl bromide (or tosylate) under reflux conditions . Optimization of solvent systems (e.g., THF, DMF) and base selection (e.g., NaH, K₂CO₃) is critical for yield improvement. Characterization of intermediates via ¹H/¹³C NMR (e.g., δ 4.73 ppm for fluorinated ethyl groups) ensures regioselectivity .
Q. How should researchers handle and store Ethyl[3-(2-fluoroethoxy)benzyl]amine to ensure stability?
- Methodological Answer : The compound should be stored at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Stability studies on similar fluorinated amines indicate a shelf life of ≥5 years under these conditions. Safety protocols include using PPE (gloves, goggles) and avoiding inhalation/contact, as fluorinated amines may exhibit neurotoxic or irritant properties .
Q. What analytical techniques are essential for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC/GC-MS : To confirm purity ≥98% (batch-specific certificates recommended) .
- NMR Spectroscopy : Key signals include δ 4.7–4.9 ppm (fluorinated ethyl group) and δ 3.6–3.8 ppm (benzylamine protons) .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 70.26%, H: 4.76% for related compounds) .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing this compound under varying solvent systems?
- Methodological Answer : Contradictions in yields often arise from solvent polarity and coordination effects. For example:
- Polar aprotic solvents (DMF, THF) : Enhance nucleophilicity of the amine but may require longer reaction times.
- Biphasic systems (CCl₄/MeCN/H₂O) : Improve phase separation in oxidation steps, as seen in RuCl₃/NaIO₄-mediated reactions (yield: 61–88%) .
- Data-Driven Approach : Design a DoE (Design of Experiments) to test solvent/base combinations, monitoring yields via LC-MS .
Q. What mechanistic insights explain side-product formation during alkylation of 3-(2-fluoroethoxy)benzylamine intermediates?
- Methodological Answer : Competing pathways include:
- Over-alkylation : Due to excess alkylating agents (e.g., ethyl bromides). Mitigate by stepwise addition and stoichiometric control .
- Hydrolysis of fluoroethoxy groups : Observed in aqueous conditions. Use anhydrous solvents and molecular sieves to suppress hydrolysis .
- Characterization Tools : HRMS and ¹⁹F NMR can identify fluorinated byproducts (e.g., δ -120 to -140 ppm for CF₃ groups) .
Q. How can researchers resolve contradictions in pharmacological activity data for fluorinated benzylamine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak columns) separates enantiomers, as seen in studies on α1-adrenergic ligands .
- Metabolite interference : Incubate the compound with liver microsomes and analyze via UPLC-QTOF to identify active/inactive metabolites .
- Receptor binding assays : Use radiolabeled analogs (e.g., ¹⁸F derivatives) for precise quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
